5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1245915-01-8
VCID: VC8222289
InChI: InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H
SMILES: C1=C(C=NC(=C1Br)C(F)(F)F)C#N
Molecular Formula: C7H2BrF3N2
Molecular Weight: 251.00

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

CAS No.: 1245915-01-8

Cat. No.: VC8222289

Molecular Formula: C7H2BrF3N2

Molecular Weight: 251.00

* For research use only. Not for human or veterinary use.

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile - 1245915-01-8

Specification

CAS No. 1245915-01-8
Molecular Formula C7H2BrF3N2
Molecular Weight 251.00
IUPAC Name 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H
Standard InChI Key CFRQHYMMUIEQFK-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Br)C(F)(F)F)C#N
Canonical SMILES C1=C(C=NC(=C1Br)C(F)(F)F)C#N

Introduction

Structural Characteristics and Physical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a cyano group (-CN), the 5-position with bromine, and the 6-position with a trifluoromethyl (-CF₃) group. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling and nucleophilic substitution reactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₂BrF₃N₂
Molecular Weight250.94 g/mol
SMILESC1=C(C=NC(=C1Br)C(F)(F)F)C#N
InChI KeyCFRQHYMMUIEQFK-UHFFFAOYSA-N
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLow in water; soluble in DCM

The electron-withdrawing nature of the -CF₃ and -CN groups reduces the basicity of the pyridine nitrogen, while the bromine atom serves as a leaving group in substitution reactions .

Synthesis Methods

Industrial-Scale Production

The synthesis of 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step halogenation and functional group interconversion strategies:

  • Chlorination-Fluorination Exchange

    • Starting from 3-picoline, vapor-phase chlorination yields 3-(trichloromethyl)pyridine, which undergoes fluorination with HF to form 3-(trifluoromethyl)pyridine .

    • Subsequent bromination at the 5-position using Br₂ or NBS (N-bromosuccinimide) introduces the bromine substituent .

  • Cyanation via Nucleophilic Substitution

    • The 3-position cyano group is introduced via a Rosenmund-von Braun reaction, where a halide (e.g., Cl) is replaced by -CN using CuCN in polar aprotic solvents .

Example Protocol :

  • Dissolve 3-chloro-5-bromo-6-(trifluoromethyl)pyridine (1.82 kg) in methanol (27.2 L).

  • Add triethylamine (1.01 kg) as an activator and reflux for 4 hours.

  • Cool to 20°C, filter, and vacuum-dry the organic salt intermediate.

  • React with KCN in dichloromethane/water at 0°C for 3 hours.

  • Isolate the product via distillation (yield: 85–88%).

Chemical Reactivity and Applications

Key Reactions

  • Nucleophilic Aromatic Substitution

    • The bromine atom undergoes substitution with amines, alkoxides, or thiols to yield derivatives for drug discovery. For example, reaction with piperazine forms intermediates for kinase inhibitors .

  • Cross-Coupling Reactions

    • Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 5-position, enabling access to biaryl structures common in agrochemicals .

  • Reduction of Cyano Group

    • Catalytic hydrogenation (H₂/Pd-C) converts the -CN group to -CH₂NH₂, a moiety found in bioactive molecules like antihistamines.

Applications in Industry

SectorUse CaseExample Compound
AgrochemicalsHerbicides, insecticidesFluazifop-butyl derivatives
PharmaceuticalsKinase inhibitors, antiviralsImidazopyrimidine-based drugs
Materials ScienceLiquid crystals, OLED componentsFluorinated electronic materials

Over 20 trifluoromethylpyridine (TFMP) derivatives are commercially available as agrochemicals, underscoring the importance of this structural motif .

Future Perspectives

Recent advances in continuous-flow chemistry and photoredox catalysis could streamline the synthesis of TFMP derivatives, reducing costs and environmental impact . Additionally, computational modeling is being leveraged to design novel analogs with enhanced bioactivity and selectivity .

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